molecular formula C6H2BBrF4O2 B11845433 (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid CAS No. 849062-35-7

(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid

Cat. No.: B11845433
CAS No.: 849062-35-7
M. Wt: 272.79 g/mol
InChI Key: SNFARXZQGCXAEZ-UHFFFAOYSA-N
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Description

(2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a boron atom bonded to a phenyl ring substituted with bromine and four fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid typically involves the bromination of 2,3,4,5,6-pentafluorophenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The product is then purified through crystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Employed in substitution reactions to replace the bromine atom.

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid moiety interacts with a palladium catalyst to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

  • 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid
  • 2,3,4,5,6-Pentafluorophenylboronic acid
  • 2-Bromo-4,5,6-trifluorophenylboronic acid

Comparison: (2-Bromo-3,4,5,6-tetrafluorophenyl)boronic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring. This configuration imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of multiple fluorine atoms also enhances its stability and acidity, which are advantageous in various applications .

Properties

CAS No.

849062-35-7

Molecular Formula

C6H2BBrF4O2

Molecular Weight

272.79 g/mol

IUPAC Name

(2-bromo-3,4,5,6-tetrafluorophenyl)boronic acid

InChI

InChI=1S/C6H2BBrF4O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h13-14H

InChI Key

SNFARXZQGCXAEZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1Br)F)F)F)F)(O)O

Origin of Product

United States

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